molecular formula C11H19N3O2 B8610278 {1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol CAS No. 1032824-92-2

{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol

Cat. No.: B8610278
CAS No.: 1032824-92-2
M. Wt: 225.29 g/mol
InChI Key: UGONNUQXIMBONG-UHFFFAOYSA-N
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Description

{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol is a chemical compound with the molecular formula C11H19N3O2 and a molecular weight of 225.287 g/mol . This compound is characterized by the presence of an oxadiazole ring and a piperidine ring, making it a unique structure in the field of organic chemistry.

Preparation Methods

The synthesis of {1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol typically involves the reaction of 1-(3-isopropyl-1,2,4-oxadiazol-5-yl)piperidine with methanol under specific conditions . The reaction conditions often include the use of a catalyst and controlled temperature to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to maintain consistent quality and yield.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially under basic conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure settings to optimize the reaction outcomes. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

{1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anti-inflammatory responses .

Comparison with Similar Compounds

Similar compounds to {1-[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]piperidin-4-yl}methanol include:

The uniqueness of this compound lies in its combination of the oxadiazole and piperidine rings, which confer specific chemical and biological properties not found in the similar compounds mentioned.

Properties

CAS No.

1032824-92-2

Molecular Formula

C11H19N3O2

Molecular Weight

225.29 g/mol

IUPAC Name

[1-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)piperidin-4-yl]methanol

InChI

InChI=1S/C11H19N3O2/c1-8(2)10-12-11(16-13-10)14-5-3-9(7-15)4-6-14/h8-9,15H,3-7H2,1-2H3

InChI Key

UGONNUQXIMBONG-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)N2CCC(CC2)CO

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 1N ZnCl2 in Et2O (182 mL, 182 mmol) was added to a solution of 4-(hydroxymethyl)-1-piperidinecarbonitrile (21.3 g, 152 mmol) and N-hydroxy-2-methylpropanimidamide (18.6 g, 182 mmol) in EtOAc (50 mL) at ambient temperature. The reaction mixture was left at ambient temperature for 30 min, decanted, and was treated with concentrated HCl (45 mL) and ethanol 20 mL). The mixture was heated at reflux for 2 h. The mixture was evaporated to dryness, and the resulting residue was charged with water and the pH was adjusted to basic with K2CO3. The mixture was extracted with EtOAc and the material obtained was combined with 9 other batches prepared similarly and purified by silica gel chromatography to give 150 g of {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methanol.
Name
Quantity
182 mL
Type
reactant
Reaction Step One
Quantity
21.3 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 3-(1-methylethyl)-5-(trichloromethyl)-1,2,4-oxadiazole (prepared as in Example 158, Alternative synthesis, Step 3, 179 g, 0.78 mol) in MeOH (300 mL) was treated with 4-piperidinemethanol (108 g, 0.94 mol) and stirred and heated at 50° C. overnight. The solvent was removed and the residue was purified by flash chromatography on a silica gel column to give {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methanol (60 g, 34%) as a pale yellow oil.
Quantity
179 g
Type
reactant
Reaction Step One
Quantity
108 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

A solution of 1N ZnCl2 in Et2O (60.7 mL, 60.7 mmol) was added dropwise over 15 min to a solution of 4-(hydroxymethyl)-1-piperidinecarbonitrile (7.09 g, 50.6 mmol) and N-hydroxy-2-methylpropanimidamide (6.2 g, 60.7 mmol) in EtOAc (150 mL) at ambient temperature. The reaction mixture was left at ambient temperature for 15 min, decanted, and triturated with Et2O to give a white solid. The solid was heated in a solution of concentrated HCl (15 mL) and ethanol (30 mL) for 1 h. Ethanol was removed in vacuo, and the resulting residue was charged with water (150 mL). The mixture was neutralized with Na2CO3, and extracted with CH2Cl2. The organic extracts were dried over MgSO4, filtered, and the filtrate was concentrated. The crude product was purified by chromatography on a silica gel column using 0 to 100% EtOAc/hexane to give 4.44 g (39%) of {1-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-4-piperidinyl}methanol as a clear oil. 1H NMR (400 MHz, CDCl3): δ 4.20-4.10 (m, 2H), 3.51 (d, 2H, J=6.4 Hz), 3.07-2.97 (m, 2H), 2.90-2.75 (m, 1H), 1.85-1.75 (m, 2H), 1.76-1.62 (m, 1H), 1.36-1.19 (m, 8H); LRMS (ESI), m/z 226 (M+H).
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
60.7 mL
Type
reactant
Reaction Step Two
Quantity
7.09 g
Type
reactant
Reaction Step Two
Quantity
6.2 g
Type
reactant
Reaction Step Two
Name
Quantity
150 mL
Type
solvent
Reaction Step Two
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Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

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